molecular formula C8H8ClN3O B11902492 (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

Cat. No.: B11902492
M. Wt: 197.62 g/mol
InChI Key: DAPARLOPCJKUGO-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol typically involves multiple steps starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, followed by chlorination and subsequent functional group modifications. For instance, the synthesis might start with the preparation of a pyrimidine intermediate, which is then subjected to chlorination and methylation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process typically involves large-scale reactions with stringent quality control measures to produce the compound in bulk quantities suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it might inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

InChI

InChI=1S/C8H8ClN3O/c1-4-11-7(9)6-5(3-13)2-10-8(6)12-4/h2,13H,3H2,1H3,(H,10,11,12)

InChI Key

DAPARLOPCJKUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2)CO)C(=N1)Cl

Origin of Product

United States

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